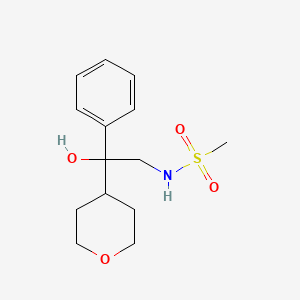![molecular formula C22H15ClF3N3O3S B2741050 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207044-29-8](/img/structure/B2741050.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups. It has a trifluoromethyl group (-CF3) attached to a chlorinated phenyl ring, an acetamide group (-NHCOCH3), and a thienopyrimidinone group which is a heterocyclic compound containing sulfur and nitrogen atoms.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the thienopyrimidinone core, followed by various substitution reactions to introduce the phenyl, acetamide, and trifluoromethyl groups. The exact synthetic route would depend on the available starting materials and the specific reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic phenyl and thienopyrimidinone rings would likely contribute to the compound’s stability and could influence its reactivity.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the acetamide group might be susceptible to hydrolysis, and the trifluoromethyl group could potentially undergo reactions with nucleophiles.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces between its molecules.科学的研究の応用
Antimicrobial Activity
A study on the synthesis and antimicrobial activity of novel thienopyrimidine linked rhodanine derivatives, including derivatives of our compound of interest, demonstrated significant antibacterial and antifungal potencies. These compounds exhibited minimum inhibitory concentrations (MICs) indicative of strong antibacterial potency against pathogens such as E. coli, B. subtilis, B. cereus, and K. pneumonia, as well as antifungal potency against fungi like A. flavus, A. niger, P. marneffei, and C. albicans. This suggests potential applications of the compound in developing new antimicrobial agents (Kerru et al., 2019).
Radioligand Imaging
Another application of related compounds involves radiosynthesis for imaging purposes. A study involving the synthesis of [18F]PBR111, a selective radioligand, highlighted the use of similar chemical structures for imaging the translocator protein (18 kDa) with PET. This research paves the way for using derivatives of our compound of interest in diagnostic imaging, particularly for neurological conditions (Dollé et al., 2008).
Cancer Research
In cancer research, certain derivatives have been synthesized and evaluated for their antiproliferative activity against cancer cell lines, such as human colon cancer, lung adenocarcinoma, and gastric cancer cell lines. This demonstrates the compound's potential utility in developing new anticancer drugs (Huang et al., 2020).
Chemical Synthesis and Reactivity
The compound and its derivatives have also been explored for their chemical reactivity and synthesis pathways. Studies include the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents and investigations into their structure-activity relationships, showcasing the versatility of the compound's framework for synthesizing targeted therapeutic agents (Medwid et al., 1990).
Safety And Hazards
Without specific data, it’s hard to provide accurate information about the safety and hazards of this compound. However, as with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation.
将来の方向性
The potential applications and future directions for this compound would depend on its properties and biological activity. If it shows promising activity in preliminary tests, it could be further developed and studied as a potential drug candidate.
特性
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClF3N3O3S/c1-32-14-5-2-12(3-6-14)15-10-33-20-19(15)27-11-29(21(20)31)9-18(30)28-13-4-7-17(23)16(8-13)22(24,25)26/h2-8,10-11H,9H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSLROIHMUZRPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClF3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

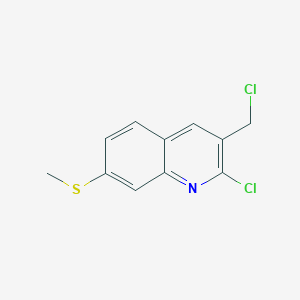
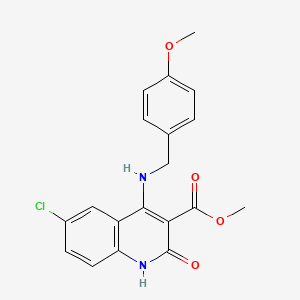

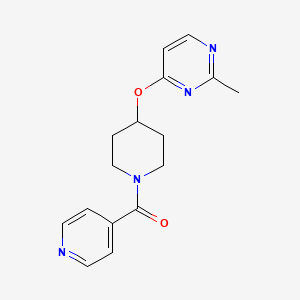
![Ethyl 4-({[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]methyl}amino)benzoate](/img/structure/B2740974.png)
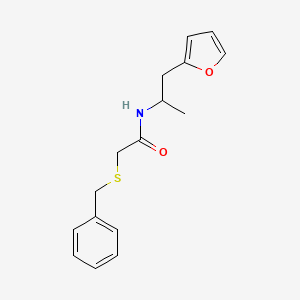

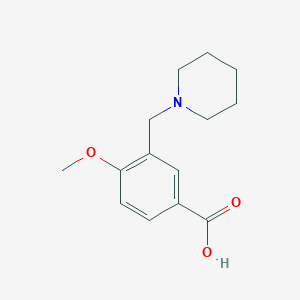
![4-[(4-acetylphenyl)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2740981.png)
![N-(4-{[(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)amino]sulfonyl}phenyl)acetamide](/img/structure/B2740985.png)
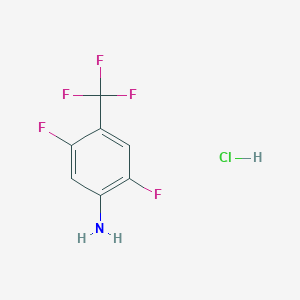
![(1R,2S,4R)-7,7-Dimethylbicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B2740987.png)
![1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-propan-2-ylurea](/img/structure/B2740989.png)
